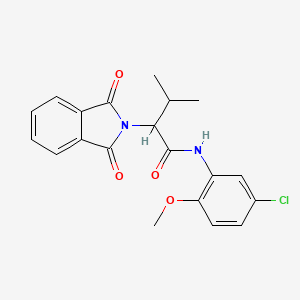

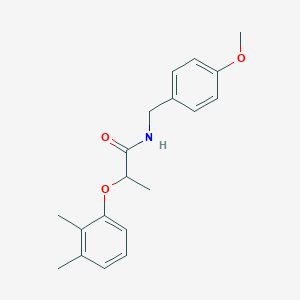

![molecular formula C16H22N4O4 B4058953 N-(3,4-dimethoxyphenyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4058953.png)

N-(3,4-dimethoxyphenyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide

説明

This compound is a derivative of 3-Aminopyrazine-2-carboxamides. It has been evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was found to be 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide .

Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Chemical Reactions Analysis

The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .科学的研究の応用

Synthesis and Structural Analysis

The synthesis of pyrazine derivatives, including compounds structurally similar to N-(3,4-dimethoxyphenyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide, has been a subject of significant interest due to their potential applications in various fields of scientific research. One study details the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, exploring their electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations. The synthesis involved condensation reactions and cross-coupling of specific bromo and amino precursors, leading to a variety of pyrazine analogs characterized by NMR and mass spectrometry. The study indicates the potential of these compounds in electronic and photonic applications due to their significant hyperpolarizability and electronic delocalization (Ahmad et al., 2021).

Antimicrobial and Antitubercular Activities

Pyrazine derivatives have been evaluated for their antimicrobial and antitubercular activities. For example, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and characterized, with some showing significant activity against Mycobacterium tuberculosis and various fungal strains. The study highlights the importance of structural modifications to enhance antimicrobial efficacy, providing insights into the design of new therapeutic agents (Doležal et al., 2010).

Inhibitory Effects on Photosynthesis

Pyrazole derivatives, closely related to pyrazine carboxamides, have been synthesized and tested as inhibitors of photosynthetic electron transport (PET) in isolated spinach chloroplasts. This research offers potential applications in developing new herbicides and understanding plant physiology. The compounds' inhibitory effects suggest their role in disrupting photosynthetic processes, which could be leveraged to control weed growth in agricultural settings (Vicentini et al., 2005).

Antioxidant Properties

Research into the antioxidant properties of pyrazine derivatives has shown that specific substitutions can significantly affect their radical scavenging activity. A study on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed that many compounds in this class exhibit moderate to significant radical scavenging activity. These findings suggest potential applications in designing antioxidant agents for pharmaceutical or cosmetic industries (Ahmad et al., 2012).

作用機序

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-23-13-4-3-11(9-14(13)24-2)18-16(22)20-8-7-19-6-5-17-15(21)12(19)10-20/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXRIYDGIWDONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCN3CCNC(=O)C3C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4058884.png)

amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)

![N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4058915.png)

![2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4058924.png)

![1,1'-(1,4-piperazinediyl)bis[3-(1,3-benzodioxol-5-yloxy)-2-propanol]](/img/structure/B4058945.png)

![4-[6-Methyl-2-({4-[(4-methyl-6-morpholino-2-pyrimidinyl)sulfanyl]butyl}sulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B4058976.png)